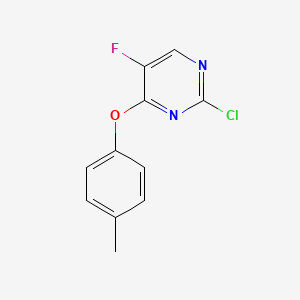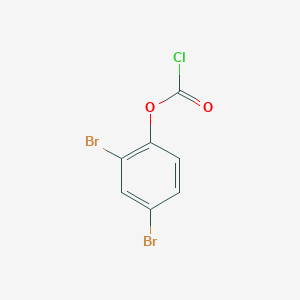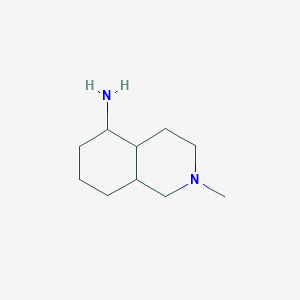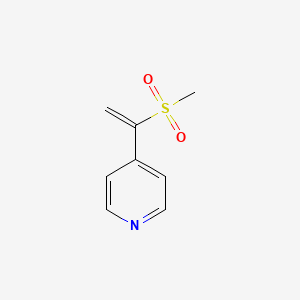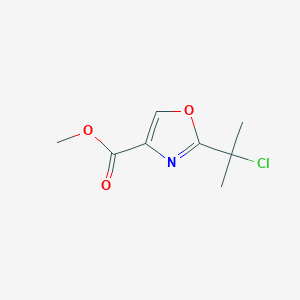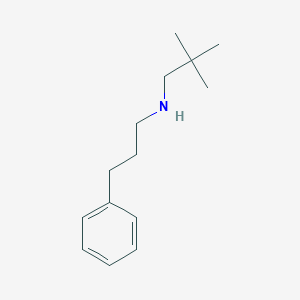
(2,2-Dimethylpropyl)(3-phenylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)(3-phenylpropyl)amine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms. Amines are versatile organic compounds with a broad range of applications across various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,2-Dimethylpropyl)(3-phenylpropyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a halogenoalkane with an amine. For example, the reaction of 2,2-dimethylpropyl bromide with 3-phenylpropylamine in the presence of a base can yield the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2,2-Dimethylpropyl)(3-phenylpropyl)amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of amine-related biological processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(3-phenylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving nucleophilic addition, acylation, and oxidation .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom
Uniqueness
(2,2-Dimethylpropyl)(3-phenylpropyl)amine is unique due to its specific structural features, including the presence of both a 2,2-dimethylpropyl group and a 3-phenylpropyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-phenylpropyl)propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-14(2,3)12-15-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,15H,7,10-12H2,1-3H3 |
InChI Key |
MHXDYMDKKIWCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
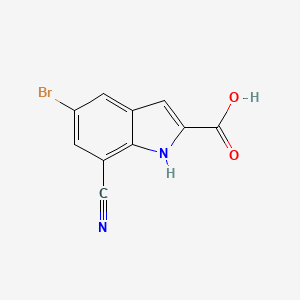
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)

![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)
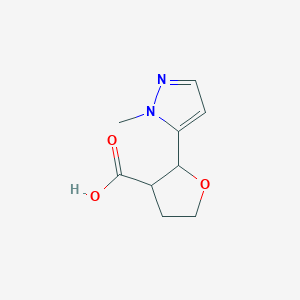
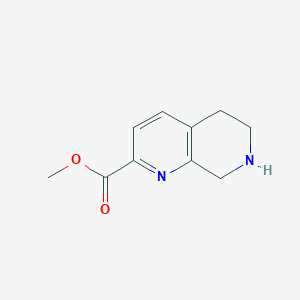
![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
